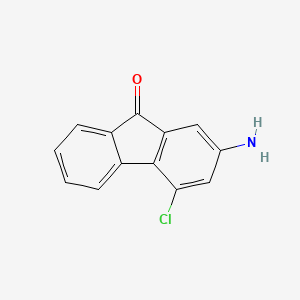
Adamantane-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adamantane-1,3-dicarboxylate is a derivative of adamantane, a polycyclic hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of two carboxylate groups attached to the adamantane framework at the 1 and 3 positions. The rigid and symmetrical structure of this compound imparts unique physicochemical properties, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Adamantane-1,3-dicarboxylate can be synthesized from 1-adamantane carboxylic acid through a one-pot method. The process involves the oxidation of 1-adamantane carboxylic acid using a mixture of nitric acid and sulfuric acid. The role of sulfuric acid is dual; it acts as a solvent and enhances the oxidative ability of nitric acid. The reaction is carried out at low temperatures, typically around 0°C, to ensure controlled oxidation. The resulting product is then purified through recrystallization from ethanol .
Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity of the final product. The key steps include the controlled addition of oxidizing agents, temperature regulation, and efficient separation techniques to isolate the desired compound .
化学反応の分析
Types of Reactions: Adamantane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other derivatives.
Substitution: The carboxylate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
科学的研究の応用
Adamantane-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential use in drug delivery systems and as a scaffold for biologically active molecules.
Medicine: Adamantane derivatives are explored for their antiviral, anticancer, and neuroprotective properties.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties
作用機序
The mechanism of action of adamantane-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The rigid structure of the compound allows for precise positioning of functional groups, facilitating specific interactions with biological targets. For example, adamantane derivatives are known to interact with the N-methyl-D-aspartate (NMDA) receptor, acting as antagonists and modulating neurotransmission. Additionally, the compound’s lipophilicity enhances its ability to cross biological membranes, making it an effective drug delivery agent .
類似化合物との比較
Adamantane-1,3-dicarboxylate can be compared with other similar compounds, such as:
Adamantane-1-carboxylate: A simpler derivative with only one carboxylate group.
Adamantane-1,3-diamine: A derivative with amino groups instead of carboxylate groups.
Adamantane-1,3-diol: A derivative with hydroxyl groups at the 1 and 3 positions.
Uniqueness: this compound stands out due to its dual carboxylate groups, which provide additional sites for functionalization and enhance its reactivity compared to other adamantane derivatives. This makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C12H14O4-2 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
adamantane-1,3-dicarboxylate |
InChI |
InChI=1S/C12H16O4/c13-9(14)11-2-7-1-8(4-11)5-12(3-7,6-11)10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16)/p-2 |
InChIキー |
PAVQGHWQOQZQEH-UHFFFAOYSA-L |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



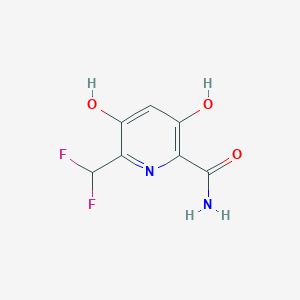
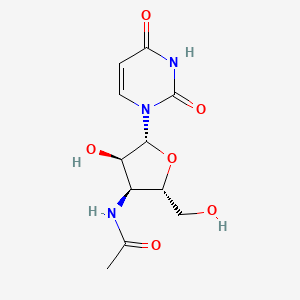
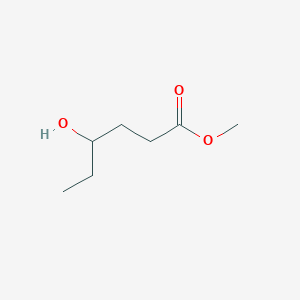
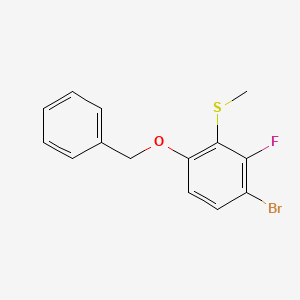
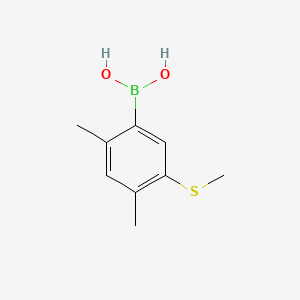
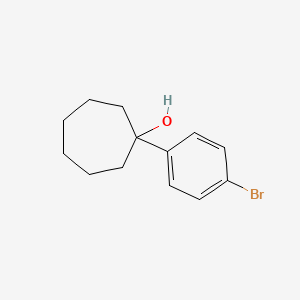
![Benzofuro[3,2-g]quinoline](/img/structure/B14756676.png)
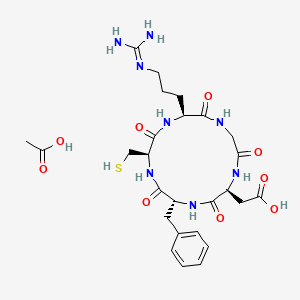
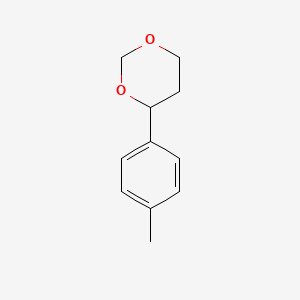
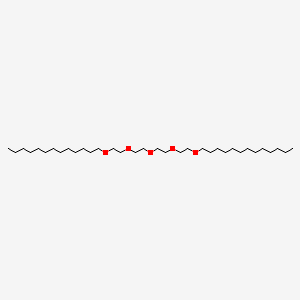
![5-[5-Amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]piperidin-2-one](/img/structure/B14756693.png)

